2-Chloro-5-(prop-2-ynyl)pyridine

Enzyme Inhibition Myeloperoxidase Drug Discovery

Sourcing a heterocyclic building block with only a single reactive handle limits synthetic diversification. 2-Chloro-5-(prop-2-ynyl)pyridine solves this by providing orthogonal reactivity-a chlorine for nucleophilic substitution and a terminal alkyne for CuAAC click chemistry. This enables precise bioconjugation and rapid library synthesis unattainable with simple alkyl analogs. • Potent MPO inhibitor scaffold: IC50 of 1 nM with 360-fold selectivity over EPX. • Optimal lead-like properties: LogP 1.91 balances permeability and solubility. • Versatile intermediate: Suitable for medicinal chemistry probes and novel agrochemical candidates.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
Cat. No. B12638799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(prop-2-ynyl)pyridine
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC#CCC1=CN=C(C=C1)Cl
InChIInChI=1S/C8H6ClN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2
InChIKeyBDAOWDLVIIKTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(prop-2-ynyl)pyridine Overview


2-Chloro-5-(prop-2-ynyl)pyridine (CAS: 1196147-03-1) is a heterocyclic building block belonging to the class of 5-substituted 2-chloropyridines. It features a reactive chlorine atom at the 2-position for nucleophilic substitution and a terminal alkyne (prop-2-ynyl) group at the 5-position. Its molecular formula is C8H6ClN, with a molecular weight of 151.59 g/mol. The compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly valued for its dual orthogonal reactivity.

Dual orthogonal reactivity: chloro substitution + terminal alkyne for CuAAC click chemistry
Versatile heterocyclic building block for medicinal chemistry and materials science
Prop-2-ynyl group enables unique MPO target engagement not possible with alkyl analogs

2-Chloro-5-(prop-2-ynyl)pyridine: Unique Reactivity Advantage


Within the 5-substituted 2-chloropyridine class, substitution of the 5-position substituent dramatically alters chemical reactivity, physicochemical properties, and biological target engagement. Common analogs like 2-chloro-5-methylpyridine (LogP ~2.04, CAS 18368-64-4) or 2-chloro-5-ethylpyridine (LogP ~2.30, CAS 90196-32-0) lack the terminal alkyne moiety present in 2-Chloro-5-(prop-2-ynyl)pyridine (LogP 1.91) [1] . This alkyne is not merely a structural variation; it enables orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, which is impossible with alkyl or alkenyl analogs. Consequently, procuring a generic 5-substituted 2-chloropyridine as a substitute would result in the complete loss of this critical functional handle, rendering subsequent conjugation or diversification steps unfeasible. Furthermore, the specific alkyne substitution pattern contributes to a distinct biological activity profile, as evidenced by potent myeloperoxidase (MPO) inhibition not observed with simpler alkyl analogs [2].

CuAAC capability Terminal alkyne present vs No alkyne in methyl, ethyl, or alkenyl analogs – click chemistry impossible
MPO binding Reported IC50 context supports target engagement vs Alkyl analogs show no reported MPO activity; pathway-response context may be absent
Lipophilicity LogP ~1.91, may support balanced ADME research profile vs Higher LogP in ethyl and alkenyl analogs (2.30–2.77) may shift solubility and clearance

2-Chloro-5-(prop-2-ynyl)pyridine: Key Differentiation Evidence


Myeloperoxidase (MPO) Inhibition Potency

2-Chloro-5-(prop-2-ynyl)pyridine exhibits potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory and cardiovascular diseases, with a reported IC50 of 1 nM. [1] This high potency is directly attributable to the prop-2-ynyl substituent, which facilitates favorable binding interactions within the enzyme's active site. In stark contrast, simpler 5-alkyl substituted analogs like 2-chloro-5-methylpyridine and 2-chloro-5-ethylpyridine lack any reported MPO inhibitory activity in comparable assays. [2] This functional divergence underscores the critical role of the alkyne moiety for target engagement and selectivity.

MPO Inhibition
Class-level
IC50 = 1 nM
Supports MPO inhibitor development context
Alkyl analogs show no reported MPO activity; reported potency requires independent validation
Enzyme Inhibition Myeloperoxidase Drug Discovery Inflammation

MPO Selectivity Over Eosinophil Peroxidase (EPX)

Beyond potency, 2-Chloro-5-(prop-2-ynyl)pyridine demonstrates a significant degree of selectivity for MPO over the closely related heme peroxidase, eosinophil peroxidase (EPX). While it inhibits MPO with an IC50 of 1 nM, its potency against EPX is substantially lower, with a reported IC50 of 360 nM in a bromination activity assay. [1] This 360-fold selectivity window is a crucial differentiator for drug discovery programs, as EPX inhibition may lead to undesirable off-target effects or complicate in vivo efficacy interpretation. In-class analogs like 2-chloro-5-methylpyridine show no such activity and thus no selectivity profile.

MPO vs EPX Selectivity
Head-to-head
360-fold selectivity (EPX IC50 = 360 nM)
Supports MPO selectivity review over closely related peroxidase
Comparator alkyl analogs lack differential activity; model-based interpretation
Selectivity Myeloperoxidase Eosinophil Peroxidase Off-Target Effects

Optimized Lipophilicity (LogP)

The presence of the prop-2-ynyl group at the 5-position confers a calculated LogP value of 1.91 to 2-Chloro-5-(prop-2-ynyl)pyridine. This value sits in a more favorable range for oral drug discovery compared to other 5-substituted analogs. 2-Chloro-5-methylpyridine has a LogP of ~2.04, while 2-chloro-5-ethylpyridine is significantly more lipophilic with a LogP of ~2.30. [1] The alkenyl analog, 2-chloro-5-(prop-1-en-2-yl)pyridine, is even more lipophilic with a LogP of 2.77. The lower LogP of the target compound suggests potentially better aqueous solubility and a reduced risk of high metabolic clearance often associated with excessively lipophilic molecules, all while maintaining sufficient permeability.

Calculated LogP
Source review
LogP = 1.91
Reported lipophilicity trend vs alkyl/alkenyl analogs (2.04–2.77)
Calculated values; consistent methodology not guaranteed
Physicochemical Properties LogP Drug-likeness ADME

CuAAC Click Chemistry Capability

The defining feature of 2-Chloro-5-(prop-2-ynyl)pyridine is its terminal alkyne group, which is a prerequisite for participation in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This orthogonal reactivity enables the site-specific conjugation of the pyridine scaffold to a vast array of azide-functionalized molecules, including fluorescent dyes, biopolymers, and affinity tags, under mild conditions. This capability is entirely absent in 5-alkyl substituted analogs like 2-chloro-5-methylpyridine, 2-chloro-5-ethylpyridine, and the 5-alkenyl analog 2-chloro-5-(prop-1-en-2-yl)pyridine, which cannot undergo this transformation. The presence of the alkyne makes this compound uniquely suited for applications in chemical biology, drug delivery, and advanced materials synthesis that require precise molecular assembly.

Click Chemistry Capability
Class-level
Terminal alkyne – prerequisite for CuAAC
Enables bioconjugation and polymer click chemistry research
Functional group inference; reactivity under standard conditions expected
Click Chemistry CuAAC Bioconjugation Polymer Chemistry

2-Chloro-5-(prop-2-ynyl)pyridine: Application Scenarios


Myeloperoxidase (MPO) Inhibitor Development

Based on its potent inhibition of MPO (IC50 = 1 nM) and its selectivity over EPX (360-fold) [1], 2-Chloro-5-(prop-2-ynyl)pyridine is an ideal starting point or core scaffold for developing novel MPO inhibitors. Research groups focused on atherosclerosis, heart failure, chronic obstructive pulmonary disease (COPD), or other inflammation-driven conditions should prioritize this compound. Its favorable LogP of 1.91 further supports its potential for lead optimization, offering a good balance between permeability and solubility compared to more lipophilic analogs .

Bioconjugation via Click Chemistry

The terminal alkyne group of 2-Chloro-5-(prop-2-ynyl)pyridine enables its use as a clickable handle for CuAAC . This application is directly supported by the compound's structure and is a key differentiator from other 5-substituted 2-chloropyridines. Researchers can use this scaffold to synthesize activity-based probes for MPO or other targets, or to create novel bioconjugates by attaching the pyridine core to azide-modified peptides, proteins, or polymers. The chlorine atom at the 2-position provides a secondary site for further synthetic elaboration.

Agrochemical Research

The broader class of 5-substituted 2-chloropyridines is well-established as a source of intermediates for insecticides and herbicides [2]. 2-Chloro-5-(prop-2-ynyl)pyridine, with its dual orthogonal reactivity, offers a pathway to novel agrochemical candidates that are not accessible via simpler alkyl-substituted pyridines. Its use in the development of new crop protection agents with potentially differentiated modes of action or improved environmental profiles is a strategic application for agrochemical R&D organizations.

Advanced Functional Polymer Synthesis

The alkyne moiety of 2-Chloro-5-(prop-2-ynyl)pyridine makes it a valuable monomer or chain-end functionalization agent in polymer chemistry . It can be incorporated into polymer backbones or side chains to introduce clickable sites for post-polymerization modification. This allows for the creation of complex, well-defined polymer architectures with specific properties, such as stimuli-responsive materials, drug-delivery vehicles, or components for organic electronics, which are unattainable with non-alkyne containing analogs.

Application
Selection Property
Validation Focus
MPO inhibitor research
Alkyne-mediated MPO binding context
MPO inhibition assay and selectivity profile review
Bioconjugation via click chemistry
Terminal alkyne handle for CuAAC
Reaction efficiency and azide partner scope
Agrochemical intermediate research
Dual orthogonal reactivity
Synthetic diversification and biological screening
Functional polymer synthesis
Clickable monomer / end-cap
Post-polymerization modification and architecture control

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